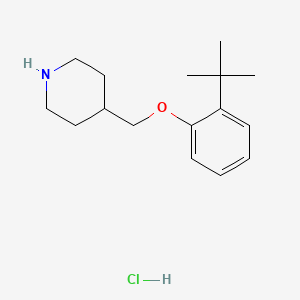

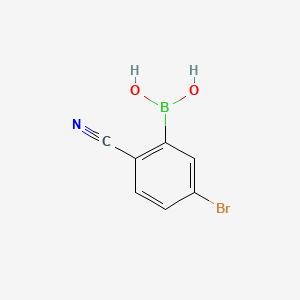

![molecular formula C10H9FN2O B1441269 [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol CAS No. 1137165-21-9](/img/structure/B1441269.png)

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol

Overview

Description

“[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol” is a chemical compound with the molecular weight of 192.19 . It is also known by its IUPAC name [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol .

Molecular Structure Analysis

The InChI code for “[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol” is 1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13) .Physical And Chemical Properties Analysis

“[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol” is a white amorphous powder . It should be stored at 0-8°C . Its melting point is 116-122°C .Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol, have been studied for their potential antimicrobial properties. These compounds can be synthesized through various chemical reactions and have shown effectiveness against a range of microbial strains. The presence of the fluorophenyl group may enhance the compound’s ability to interact with microbial enzymes or receptors, leading to inhibition of microbial growth .

Anti-Tuberculosis

The fight against tuberculosis (TB) has led researchers to explore pyrazole derivatives as potential anti-TB agents. The structural features of [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol could be optimized to target Mycobacterium tuberculosis, the bacterium responsible for TB. Studies often involve the synthesis of a series of derivatives to identify the most effective compound against TB .

Anti-Inflammatory Properties

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Pyrazole derivatives exhibit anti-inflammatory effects by modulating the activity of enzymes or signaling pathways involved in the inflammatory process. [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol may contribute to this field by acting on specific inflammatory mediators .

Antioxidant Effects

Oxidative stress is implicated in many diseases, and antioxidants are vital in neutralizing free radicals. Pyrazole compounds have shown antioxidant capabilities, which could be harnessed in the development of new therapeutic agents. The electron-withdrawing fluorine atom in [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol might enhance its antioxidant properties .

Anti-Tumor and Cytotoxicity

Cancer research has benefited from the discovery of pyrazole derivatives that exhibit anti-tumor and cytotoxic activities. These compounds can interfere with cancer cell proliferation and induce apoptosis. The specific structure of [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol could be explored for its potential to act as an anti-cancer agent, particularly in targeting specific cancer cell lines .

Analgesic Effects

Pain management is a critical aspect of healthcare, and analgesics are used to relieve pain. Pyrazole derivatives have been investigated for their analgesic properties, which are believed to be mediated through the inhibition of pain-signaling pathways. The compound could be a candidate for the development of new pain-relief medications .

Anti-Breast Cancer Activity

Molecular docking studies have indicated that certain pyrazole derivatives can bind to human estrogen alpha receptors (ERα), which play a role in breast cancer. [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol may have a binding affinity close to that of known ligands, suggesting its potential application in anti-breast cancer therapies .

Androgen Receptor Antagonism

Prostate cancer treatment often involves targeting the androgen receptor. A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives have been synthesized and evaluated for their ability to act as androgen receptor antagonists. These compounds, including [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol, could inhibit prostate cancer cell proliferation and downregulate prostate-specific antigen (PSA) levels, offering a promising approach to prostate cancer therapy .

Mechanism of Action

Phenylpyrazoles are a class of organic compounds that contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . They have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Phenylpyrazoles possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This has created interest among researchers to synthesize a variety of phenylpyrazole derivatives .

properties

IUPAC Name |

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNBRTFSCVVDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

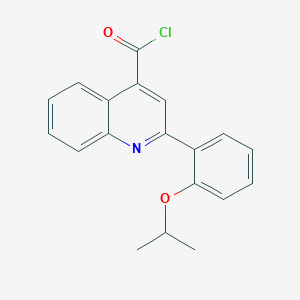

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1441196.png)

![4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1441202.png)

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)